molecular formula C17H16FN3O4S B3709680 N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide

Cat. No.: B3709680
M. Wt: 377.4 g/mol
InChI Key: QLZQTFGSWMETQA-UHFFFAOYSA-N
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Description

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide is a complex organic compound with a molecular formula of C17H16FN3O4S This compound is characterized by the presence of a fluoro-nitrophenyl group, a carbamothioyl group, and a propan-2-yloxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide typically involves multiple steps. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then reacted with thiophosgene to form the corresponding isothiocyanate. The final step involves the reaction of this isothiocyanate with 3-(propan-2-yloxy)benzamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding amine and thiol derivatives.

Scientific Research Applications

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include disruption of key biological processes such as cell division or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
  • N-(4-nitrophenyl)benzamide
  • 3-fluoro-N-[(4-nitrophenyl)carbamothioyl]benzamide

Uniqueness

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide is unique due to the presence of the propan-2-yloxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where these properties are desirable.

Properties

IUPAC Name

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4S/c1-10(2)25-13-5-3-4-11(8-13)16(22)20-17(26)19-12-6-7-14(18)15(9-12)21(23)24/h3-10H,1-2H3,(H2,19,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZQTFGSWMETQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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